Factor Xa Inhibition Potential: Class‑Wide Activity vs. Specific Compound Data Gap
While phenyl carbamate esters have been described as factor Xa inhibitors in patent literature [1][2], no direct inhibitory concentration (IC₅₀ or Kᵢ) has been reported for phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate itself. A structurally distinct phenyl carbamate derivative in BindingDB (BDBM50110746) displays a Kᵢ of 16 nM against human factor Xa [2], but the presence of a chloro‑phenyl‑piperazine moiety in that compound precludes direct extrapolation to the target molecule.
| Evidence Dimension | Factor Xa inhibition potency |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | BDBM50110746 (3-Carbamimidoyl-N-{2-[4-(4-chloro-phenyl)-piperazine…}): Kᵢ = 16 nM |
| Quantified Difference | Cannot be calculated; structural dissimilarity precludes comparison |
| Conditions | Human coagulation factor Xa enzymatic assay (ChEMBL_49310 / CHEMBL663409) |
Why This Matters
Absent direct measurement, the compound cannot be prioritized over validated factor Xa‑directed carbamate inhibitors for anticoagulant research.
- [1] US Patent 5,591,856. (Pyrrolidinyl) phenyl carbamates and related compounds. Issued January 7, 1997. View Source
- [2] BindingDB Entry: CHEMBL663409 (Assay ID 3, Entry 50011803). Inhibitory concentration against human Coagulation factor Xa. View Source
